molecular formula C18H19N3O4 B252256 N-{2-[(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)amino]ethyl}-6-methylpyridine-3-carboxamide

N-{2-[(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)amino]ethyl}-6-methylpyridine-3-carboxamide

Numéro de catalogue B252256
Poids moléculaire: 341.4 g/mol
Clé InChI: XCESFPVPURELAI-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-{2-[(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)amino]ethyl}-6-methylpyridine-3-carboxamide, commonly known as DBeQ, is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential therapeutic applications. DBeQ is a selective inhibitor of the heat shock protein 90 (Hsp90), a molecular chaperone that plays a crucial role in the folding, stabilization, and activation of various client proteins.

Mécanisme D'action

DBeQ selectively binds to the ATP-binding site of N-{2-[(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)amino]ethyl}-6-methylpyridine-3-carboxamide, preventing the ATP-dependent conformational changes required for the stabilization and activation of client proteins. This leads to the degradation of N-{2-[(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)amino]ethyl}-6-methylpyridine-3-carboxamide-dependent client proteins, resulting in the inhibition of their downstream signaling pathways.
Biochemical and physiological effects:
DBeQ has been shown to have a potent inhibitory effect on N-{2-[(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)amino]ethyl}-6-methylpyridine-3-carboxamide-dependent client proteins in various cell lines and animal models. This leads to a wide range of biochemical and physiological effects, including the inhibition of cell growth and survival, the induction of apoptosis, the inhibition of angiogenesis, and the modulation of immune responses.

Avantages Et Limitations Des Expériences En Laboratoire

DBeQ has several advantages for lab experiments, including its high potency and selectivity, its ability to target multiple signaling pathways, and its potential for use in combination therapy. However, DBeQ also has some limitations, including its poor solubility in aqueous solutions and its potential for off-target effects.

Orientations Futures

There are several future directions for the study of DBeQ, including the optimization of its pharmacokinetic properties, the identification of new N-{2-[(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)amino]ethyl}-6-methylpyridine-3-carboxamide-dependent client proteins, the development of combination therapies, and the exploration of its potential in other diseases, such as viral infections and metabolic disorders. Additionally, the use of DBeQ as a tool compound for the study of N-{2-[(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)amino]ethyl}-6-methylpyridine-3-carboxamide-dependent signaling pathways may provide valuable insights into the mechanisms of various diseases and the development of new therapeutic strategies.

Méthodes De Synthèse

The synthesis of DBeQ involves a multistep process that includes the reaction of 3-acetyl-6-methylpyridine with 2,3-dihydro-1,4-benzodioxin-6-carboxylic acid, followed by the reaction of the resulting product with N-tert-butoxycarbonyl-1,2-ethylenediamine. The final step involves the deprotection of the N-terminus to yield DBeQ. The synthesis of DBeQ has been optimized to produce high yields and purity.

Applications De Recherche Scientifique

DBeQ has been extensively studied for its potential therapeutic applications in various diseases, including cancer, neurodegenerative disorders, and inflammatory diseases. In cancer, DBeQ has been shown to inhibit the growth and survival of cancer cells by targeting N-{2-[(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)amino]ethyl}-6-methylpyridine-3-carboxamide-dependent client proteins, such as HER2, EGFR, and Akt. In neurodegenerative disorders, DBeQ has been shown to protect neuronal cells from protein misfolding and aggregation, which are hallmarks of diseases such as Alzheimer's and Parkinson's. In inflammatory diseases, DBeQ has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6.

Propriétés

Formule moléculaire

C18H19N3O4

Poids moléculaire

341.4 g/mol

Nom IUPAC

N-[2-(2,3-dihydro-1,4-benzodioxine-6-carbonylamino)ethyl]-6-methylpyridine-3-carboxamide

InChI

InChI=1S/C18H19N3O4/c1-12-2-3-14(11-21-12)18(23)20-7-6-19-17(22)13-4-5-15-16(10-13)25-9-8-24-15/h2-5,10-11H,6-9H2,1H3,(H,19,22)(H,20,23)

Clé InChI

XCESFPVPURELAI-UHFFFAOYSA-N

SMILES

CC1=NC=C(C=C1)C(=O)NCCNC(=O)C2=CC3=C(C=C2)OCCO3

SMILES canonique

CC1=NC=C(C=C1)C(=O)NCCNC(=O)C2=CC3=C(C=C2)OCCO3

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.